molecular formula C28H42ClN3O3 B1212250 Oxethazaine hydrochloride CAS No. 13930-31-9

Oxethazaine hydrochloride

Número de catálogo: B1212250
Número CAS: 13930-31-9
Peso molecular: 504.1 g/mol
Clave InChI: AFFQPCNKJKMLTE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Oxethazaine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C28H42ClN3O3 and its molecular weight is 504.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Chemical Structure and Mechanism of Action
Oxethazaine is a glycine amide derivative with the molecular formula N,N-bis-(N-methyl-N-phenyl-t-butyl-acetamide)-beta-hydroxyethylamine. It exhibits a reversible loss of sensation by inhibiting sensory nerve impulses at the site of application. Unlike many local anesthetics, oxethazaine remains non-ionized in acidic environments, allowing for effective penetration through cell membranes and prolonged anesthetic action. Its mechanism involves:

  • Inhibition of Gastric Acid Secretion : Oxethazaine suppresses gastrin secretion, leading to reduced gastric acid production.
  • Local Anesthetic Effect : It provides topical anesthesia by decreasing sodium ion permeability across cell membranes, thus inhibiting nerve impulse conduction .

Gastrointestinal Disorders

Oxethazaine is primarily indicated for the symptomatic relief of conditions such as:

  • Gastritis
  • Peptic Ulcer Disease
  • Heartburn
  • Esophagitis
  • Hiatus Hernia

The combination of oxethazaine with antacids like aluminum hydroxide and magnesium hydroxide enhances its efficacy by neutralizing gastric acid while providing analgesic effects .

Pain Management

The anesthetic properties of oxethazaine make it suitable for managing pain associated with:

  • Gastroesophageal Reflux Disease (GERD)
  • Hemorrhoidal Pain
  • Anorectal Disorders

Clinical studies have shown that oxethazaine-containing formulations provide superior pain relief compared to conventional antacids alone .

In Vivo Studies

A study demonstrated that oxethazaine significantly inhibits the metabolism of midazolam in rats, suggesting potential interactions with other drugs during therapeutic use . Additionally, its effectiveness in treating gastric disorders has been confirmed through various clinical trials:

  • Double-Blind Clinical Study on GERD : Patients receiving oxethazaine combined with antacids reported complete relief from heartburn symptoms compared to those on antacids alone .
  • Functional Dyspepsia Treatment : A placebo-controlled trial showed that oxethazaine provided better symptom relief than placebo treatments in patients with functional dyspepsia .

Mechanism Exploration

Research indicates that oxethazaine not only alleviates pain but also exhibits antispasmodic effects on smooth muscle tissues. This dual action contributes to its effectiveness in treating gastrointestinal discomfort .

Análisis De Reacciones Químicas

Hepatic Metabolic Pathways

Oxethazaine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. Key reactions include:

Table 1: Primary Metabolic Reactions of Oxethazaine

SubstrateReaction TypeMetabolite(s) FormedEnzyme InvolvedEffect on Bioactivity
OxethazaineHydroxylationβ-hydroxy-mephentermineCYP2C9, CYP3A4Reduced potency
OxethazaineHydroxylationβ-hydroxy-phentermineCYP2D6Reduced potency
β-hydroxy derivativesGlucuronidationGlucuronide conjugatesUGT1A1Enhanced excretion
  • Key Findings :

    • Over 99% of orally administered oxethazaine is metabolized in the liver .

    • The hydroxylated metabolites (β-hydroxy-mephentermine and β-hydroxy-phentermine) exhibit negligible pharmacological activity compared to the parent compound .

    • Glucuronidation further facilitates renal excretion, with <0.1% of the original dose recoverable in urine .

Reductive Metabolism in Hepatic Systems

Studies using perfused rat livers demonstrated oxethazaine’s influence on reductive metabolic pathways:

Table 2: Effects on Reductive Metabolism of Xenobiotics

SubstrateMetabolic PathwayEffect of Oxethazaine (10 μM)Proposed Mechanism
p-Nitrobenzoic acid (PNBA)Nitro-reduction to p-aminobenzoic acid↑ 240% activityCYP450-mediated enhancement under hypoxia-like conditions
Chloramphenicol (CP)Nitro-reduction to arylamine↑ 180% activityAltered hepatic microcirculation reducing O₂ availability
  • Mechanistic Insights :

    • Oxethazaine induces a hypoxia-like state in hepatocytes, promoting CYP450-dependent reductive reactions .

    • This contrasts with its inhibitory effects on oxidative metabolism (e.g., hexobarbital oxidation), which decreases by 65% at equivalent concentrations .

Interaction with Mitochondrial Respiration

Oxethazaine exhibits dose-dependent effects on mitochondrial electron transport chains:

Table 3: Mitochondrial Respiration Inhibition

Respiratory SubstrateComplex TargetedIC₅₀ (μM)Effect on O₂ Uptake
NADHComplex I28.4↓ 92% inhibition
SuccinateComplex II>100↑ 15% stimulation
Ascorbate/TMPDComplex IV45.2↓ 74% inhibition
  • Notes :

    • Inhibition of NADH-linked respiration correlates with disrupted hepatic glycogenolysis .

    • Transient stimulation of succinate oxidation occurs at low concentrations (5–20 μM), suggesting partial uncoupling of oxidative phosphorylation .

pH-Dependent Solubility and Reactivity

Oxethazaine’s chemical stability and membrane permeability are pH-sensitive:

text
Unionized form (pH < 3): Lipid-soluble, rapidly crosses cell membranes. Ionized form (pH > 5): Water-soluble, limited membrane penetration[3][8].
  • Implications :

    • Enhanced local anesthetic activity in acidic environments (e.g., stomach lumen) .

    • Reacts with gastric HCl to form soluble hydrochloride salts, maintaining mucosal adhesion .

Inhibition of Gastric Acid Secretion

Oxethazaine suppresses gastrin-induced acid secretion through noncompetitive inhibition:
Gastrin+ReceptorOxethazaineInactive Complex\text{Gastrin}+\text{Receptor}\xrightarrow{\text{Oxethazaine}}\text{Inactive Complex}

  • Kinetic Parameters :

    • Ki=1.2×107MK_i=1.2\times 10^{-7}\,\text{M} (gastrin receptor binding) .

    • Reduces basal acid output by 68% in canine models .

Propiedades

Número CAS

13930-31-9

Fórmula molecular

C28H42ClN3O3

Peso molecular

504.1 g/mol

Nombre IUPAC

2-[2-hydroxyethyl-[2-[methyl-(2-methyl-1-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide;hydrochloride

InChI

InChI=1S/C28H41N3O3.ClH/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24;/h7-16,32H,17-22H2,1-6H3;1H

Clave InChI

AFFQPCNKJKMLTE-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2.Cl

SMILES canónico

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2.Cl

Key on ui other cas no.

13930-31-9

Números CAS relacionados

126-27-2 (Parent)

Sinónimos

2,2'-((2-hydroxyethyl)imino)bis(N-alpha,alpha-dimethylphenethyl)-N-methylacetamide
Mucaine
Muthesa
Oxaine
oxetacain
oxethazaine
oxethazaine hydrochloride
oxethazaine monohydrochloride
oxethazine
Robercain R
Tepilta

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.